Deoxylapachol
Overview
Description
Deoxylapachol is a naturally occurring compound found in the wood of Tectona grandis (teak) It is a derivative of lapachol and belongs to the class of naphthoquinones
Mechanism of Action
Target of Action
Deoxylapachol, a major cytotoxic component of New Zealand brown alga, Landsburgia quercifolia , is known to have antifungal and anti-cancer activities. It is active against P-388 leukemia cells . .
Mode of Action
It is known that compounds having a quinone as the core system, like this compound, have promising biological activity . A central feature of ortho- and para-quinonoid based cytotoxins is their ability to generate semiquinone radicals by bioreduction, which then accelerates intracellular hypoxic conditions . This could potentially explain the anti-cancer activity of this compound.
Biochemical Pathways
It is known that naphthoquinones, a class of compounds to which this compound belongs, have been shown to interfere with the bio-activities of enzymes known as topoisomerases , a group of enzymes that are critical for DNA replication in cells . In addition, naphthoquinones have been shown to induce the so-called “reactive oxygen species” that can cause damage to cells .
Result of Action
This compound has been found to have anti-cancer activity, being active against P-388 leukemia cells . It also has antifungal activity . In the context of pulp and paper industry, this compound has been found to enhance the delignification rate and retain carbohydrates during the kraft cooking process . The lignin content in the kraft-deoxylapachol cooking pulp was determined to be lower than that of the control pulp prepared without the catalyst .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the context of the pulp and paper industry, the use of this compound as a catalyst in kraft cooking increases pulp yield, reduces lignin content in pulp fibers, and reduces energy consumption . This suggests that the action, efficacy, and stability of this compound can be influenced by the specific conditions under which it is used.
Biochemical Analysis
Biochemical Properties
Deoxylapachol plays a significant role in biochemical reactions. It can induce fungal cell wall stress .
Cellular Effects
This compound has been found to have effects on various types of cells. It exhibits cytotoxicity, which means it can kill cells
Molecular Mechanism
Its cytotoxic, antifungal, and anti-cancer activities suggest that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxylapachol can be isolated from the acetone extracts of teak wood using column chromatography. The process involves extracting the wood with acetone, followed by chromatographic separation to obtain this compound along with other related compounds such as iso-deoxylapachol and 2-methylanthraquinone .
Industrial Production Methods: The industrial production of this compound primarily involves the extraction from teak wood waste. This method not only provides a sustainable source of the compound but also adds value to the otherwise discarded wood waste .
Chemical Reactions Analysis
Types of Reactions: Deoxylapachol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application as a catalyst in the pulp and paper industry.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Comparison with Similar Compounds
Lapachol: A closely related compound with similar biological activities.
2-Methylanthraquinone: Another compound isolated from teak wood, used as a catalyst in the kraft cooking process.
Deoxyshikonin, Shikonine, and Shikonin: These compounds share structural similarities with deoxylapachol and exhibit various biological activities.
Uniqueness of this compound: this compound stands out due to its dual role as a catalyst in industrial processes and its potential anticancer properties. Its ability to enhance delignification while retaining carbohydrates makes it a valuable compound in the pulp and paper industry. Additionally, its promising biological activities open avenues for further research in medicine and biology .
Properties
IUPAC Name |
2-(3-methylbut-2-enyl)naphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDFYZPKJKRCRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189186 | |
Record name | Deoxylapachol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3568-90-9 | |
Record name | Deoxylapachol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3568-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deoxylapachol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003568909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3568-90-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Deoxylapachol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEOXYLAPACHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5RT9GV702 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does deoxylapachol exert its antifungal effect?
A1: Research suggests that this compound induces fungal cell wall stress. Studies using a transgenic Aspergillus niger strain, designed to fluoresce upon cell wall damage, demonstrated that this compound exposure led to fluorescence, indicating cell wall stress. [] Additionally, this compound exhibits a strong inhibitory effect on cellulase activity, further contributing to its antifungal properties. [, ]
Q2: What is the target of this compound in wood rot fungi?
A2: While the exact target remains unclear, research suggests that this compound's antifungal activity, particularly against wood rot fungi, is linked to the induction of cell wall stress and the inhibition of cellulase activity. [, ]
Q3: What is the role of this compound in teak wood's natural durability?
A3: this compound is one of the primary quinones found in teak wood, contributing significantly to its natural resistance against termites and fungal decay. [, , ] The compound's presence, along with other quinones like tectoquinone, provides teak wood with its characteristic durability and resistance to biological degradation.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. [, ]
Q5: How is this compound typically characterized?
A5: this compound is commonly characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods help determine its structural features and quantify its presence in various samples, including wood extracts and biological fluids. [, , , ]
Q6: Does the source of this compound influence its properties?
A6: While the basic chemical structure remains consistent, the source of this compound can slightly influence its purity and biological activity. For instance, this compound extracted from different teak wood sources may exhibit varying levels of antifungal activity depending on the presence of other compounds and the extraction method used. [, , ]
Q7: Can this compound be used as a wood preservative?
A7: While this compound exhibits potent antifungal and anti-termite activity, making it a potential candidate for wood preservation, its practical application requires further investigation. Research should focus on developing effective formulations and assessing its long-term efficacy and environmental impact. [, , , ]
Q8: Is this compound toxic to humans?
A8: this compound, like many bioactive compounds, can exhibit toxicity at certain concentrations. It is known to cause allergic contact dermatitis in some individuals exposed to teak wood dust. [, ] Further research is needed to fully understand its toxicological profile and establish safe exposure limits. [, ]
Q9: What are the environmental implications of using this compound?
A9: The environmental impact of this compound requires further investigation. Research should focus on its biodegradability, potential to bioaccumulate, and effects on non-target organisms. Sustainable and responsible practices are crucial for its potential use in various applications. [, , ]
Q10: What are the key areas for future research on this compound?
A10: Future research should focus on:
- Exploring structure-activity relationships to design more potent and selective derivatives. [, ]
- Developing efficient and sustainable methods for this compound extraction and synthesis. []
- Investigating its potential for targeted drug delivery and reducing toxicity. []
- Exploring its applications in various fields, including medicine, agriculture, and materials science. [, ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.